
(3r)-Abiraterone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” is a synthetic derivative of androstane, a steroidal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from a suitable steroidal precursor. Common steps may include:
Functional Group Protection: Protecting groups are used to prevent unwanted reactions at specific sites.
Formation of Pyridinyl Group: Introduction of the pyridinyl group at the 17th position through nucleophilic substitution or other suitable reactions.
Acetylation: Acetylation of the hydroxyl group at the 3rd position using acetic anhydride or acetyl chloride under acidic or basic conditions.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Barton Vinyl Iodide Formation
Variables such as iodine equivalents (2.0–3.0), TMG equivalents (5.0–10.0), and reaction temperature (0–30°C) were systematically optimized .
Run | Iodine | TMG | Temp | Yield of 2 | 17-Methyl Impurity |
---|---|---|---|---|---|
1 | 3.0 | 5.0 | 0 | 81.45% | 12.79% |
2 | 2.0 | 10.0 | 0 | 86.35% | 7.29% |
6 | 2.5 | 7.5 | 15 | 86.12% | 10.56% |
Key Observations :
-
TMG equivalents positively correlate with byproduct formation.
-
Iodine equivalents interact with temperature, influencing yield and impurity levels .
Suzuki Coupling Impurity Control
Two critical impurities form during coupling:
-
Hydroxy Impurity (8) : Acetyl hydrolysis (5% in reaction mass).
Factor | Effect on Impurities |
---|---|
IPA Volume | ↑ Hydroxy impurity |
BET Equivalents | ↑ Hydroxy impurity |
Na₂CO₃ Equivalents | ↑ Hydroxy impurity |
Purification and Impurity Management
-
Salification : Acidic workup isolates abiraterone acetate from reaction mixtures .
-
Chromatography : Silica gel or flash chromatography used for final purification .
-
Fishbone Analysis : Identifies critical factors (e.g., solvent volume, catalyst loading) impacting impurity formation .
Stereochemical Considerations
While the provided sources emphasize synthesis pathways, they do not explicitly detail stereochemical control for the (3r) configuration. The Wolff–Kishner reduction and subsequent coupling steps likely dictate stereoselectivity, though specific mechanistic details are not elaborated in the reviewed literature .
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other steroidal compounds.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Receptor Binding Studies: Investigated for its ability to bind to steroid receptors.
Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in steroid metabolism.
Medicine
Drug Development: Potential use in developing new therapeutic agents for diseases like cancer or hormonal disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in the body.
Industry
Biomaterials: Potential use in the development of biomaterials for medical applications.
Agriculture: Investigated for its effects on plant growth and development.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as steroid receptors or enzymes. The pyridinyl group may enhance its binding affinity or selectivity. The acetate group can influence its solubility and stability. The pathways involved may include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Androsta-5,16-dien-3-ol: A similar steroidal compound without the pyridinyl and acetate groups.
17-Pyridinyl-androsta-5,16-dien-3-ol: Lacks the acetate group but has the pyridinyl group.
3-Acetate-androsta-5,16-dien-3-ol: Lacks the pyridinyl group but has the acetate group.
Uniqueness
The presence of both the pyridinyl and acetate groups in “(3?)?-3-?Acetate-17-?(3-?pyridinyl)?-androsta-?5,?16-?dien-?3-?ol” makes it unique
Biological Activity
(3R)-Abiraterone acetate is a potent selective androgen biosynthesis inhibitor primarily used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its biological activity is characterized by its ability to inhibit the enzyme CYP17A1, which plays a crucial role in androgen production. This article provides a comprehensive overview of the biological mechanisms, clinical efficacy, and pharmacokinetics associated with this compound.
This compound exerts its effects through several mechanisms:
- CYP17A1 Inhibition : The primary action of abiraterone acetate is the irreversible inhibition of CYP17A1, which leads to decreased production of androgens in the adrenal glands, testes, and prostate cancer cells. This results in significantly reduced serum testosterone levels, often to undetectable levels .
- Bone Metabolism Effects : Recent studies have shown that abiraterone acetate may also have direct anabolic effects on bone metabolism. It has been observed to inhibit osteoclast differentiation and activity while promoting osteoblast differentiation and bone matrix deposition. This dual action suggests a novel mechanism by which abiraterone acetate can contribute to bone health in patients with mCRPC .
Clinical Efficacy
Abiraterone acetate has demonstrated significant clinical benefits in various studies:
- Phase II Studies : In a multicenter Phase II study involving patients with docetaxel-treated mCRPC, 36% of patients experienced a ≥50% decline in prostate-specific antigen (PSA) levels. The median time to PSA progression was 169 days, indicating substantial antitumor activity .
- Survival Benefits : A pivotal Phase III study (COU-AA-301) showed that abiraterone acetate improved overall survival in patients who had previously undergone chemotherapy. Patients receiving abiraterone had a median overall survival of 14.8 months compared to 10.9 months for those receiving placebo .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:
- Absorption and Metabolism : After oral administration, abiraterone acetate is converted to its active form, abiraterone. The geometric mean maximum concentration (Cmax) following a single dose of 500 mg was found to be 73 ng/mL, while at steady state with a 1,000 mg daily dose, Cmax increased to 226 ng/mL .
- Elimination : Approximately 88% of the administered radioactive dose is recovered in feces, with major components being unchanged abiraterone acetate and abiraterone itself. Only about 5% is recovered in urine .
Case Studies and Research Findings
Several case studies highlight the effectiveness and safety profile of this compound:
- Case Study - Efficacy in Elderly Patients : A study involving thirty patients aged between 56 and 84 years showed that 70% had a performance status of 0-1 at treatment initiation. Median overall survival was reported at 50.1 weeks, demonstrating efficacy even among older populations .
- Long-Term Follow-Up : In long-term pharmacokinetic studies, the majority of adverse events associated with abiraterone were grade 1 or 2, indicating a favorable safety profile for long-term use .
Summary Table of Key Findings
Parameter | Findings |
---|---|
Mechanism of Action | CYP17A1 inhibition; bone anabolic effects |
PSA Decline | ≥50% decline in 36% of patients |
Median Time to PSA Progression | 169 days |
Overall Survival | Improved from 10.9 months (placebo) to 14.8 months (abiraterone) |
Common Adverse Events | Mostly grade 1 or 2 |
Q & A
Basic Research Questions
Q. What is the mechanism of action of (3R)-abiraterone acetate in inhibiting androgen synthesis, and how does this inform preclinical model selection?
this compound inhibits CYP17A1 (17α-hydroxylase/C17,20-lyase), a key enzyme in testosterone biosynthesis. This dual inhibition blocks the conversion of pregnenolone/progesterone to dehydroepiandrosterone (DHEA) and androstenedione, reducing downstream androgen production . For preclinical studies, in vivo models such as castration-resistant prostate cancer (CRPC) xenografts or transgenic mice with CYP17A1 overexpression are recommended to evaluate target engagement and androgen suppression. In vitro assays using human microsomes or transfected cell lines can quantify enzymatic inhibition kinetics .
Q. How can researchers address the low oral bioavailability of this compound in pharmacokinetic studies?
The drug’s low solubility and permeability (BCS Class IV) result in ~5% oral bioavailability under fasting conditions, which increases with food due to enhanced lymphatic absorption . Methodological approaches include:
- Using fed/fasted crossover designs in animal studies to assess food effects.
- Incorporating lipid-based formulations or surfactants (e.g., sodium lauryl sulfate) in dissolution media to mimic physiological conditions .
- Applying physiologically based pharmacokinetic (PBPK) modeling to predict absorption variability .
Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?
The United States Pharmacopeia (USP) recommends reversed-phase HPLC with UV detection (λ = 254 nm) for assay and impurity profiling. The dissolution test uses 0.25% sodium lauryl sulfate in pH 4.5 buffer to maintain sink conditions, with acceptance criteria of 90–110% label claim . For stability studies, forced degradation (acid/alkaline hydrolysis, oxidative stress) coupled with mass spectrometry identifies major degradation products .
Advanced Research Questions
Q. How can nanoparticle formulations improve the delivery of this compound, and what metrics should be prioritized in preclinical testing?
Solid lipid nanoparticles (SLNs) enhance bioavailability by bypassing hepatic first-pass metabolism and promoting lymphatic uptake. Key parameters include:
- Particle size (<200 nm) and polydispersity index (<0.3) to ensure tissue penetration.
- Drug loading efficiency (>80%) assessed via solvent evaporation or high-pressure homogenization.
- In vivo efficacy in orthotopic prostate cancer models, measuring tumor androgen levels via LC-MS/MS .
Q. How should researchers design studies to evaluate drug-drug interactions (DDIs) involving CYP3A4 inducers or inhibitors?
this compound is a CYP3A4 substrate. Strong inducers (e.g., rifampin) reduce its exposure by 55%, necessitating dose adjustments. Methodological considerations:
- Clinical DDI trials : Use a crossover design with abiraterone ± inducer/inhibitor, measuring plasma AUC and metabolite profiles.
- In vitro systems : Human hepatocyte co-cultures or CYP3A4-transfected cell lines to assess induction/inhibition potency .
- Regulatory alignment : Follow FDA/EMA guidelines for DDI study protocols and statistical power calculations .
Q. What strategies resolve contradictions in clinical trial data when combining this compound with other therapies?
For example, the MAGNITUDE trial showed improved survival with niraparib/abiraterone combinations, while other studies reported variable quality-of-life (QoL) outcomes . Approaches include:
- Meta-analysis of pooled data stratified by patient subgroups (e.g., homologous recombination repair status).
- Multivariate regression to adjust for confounders like prior chemotherapy exposure.
- Endpoint harmonization : Use validated QoL instruments (e.g., FACT-P) and predefined thresholds for clinically meaningful changes .
Q. How can in vitro models recapitulate the tumor microenvironment to study this compound resistance mechanisms?
Advanced models include:
- 3D organoids derived from CRPC patient biopsies, cultured with stromal cells and androgen-depleted media.
- CRISPR-Cas9 screens to identify resistance-linked genes (e.g., AR-V7 splice variants).
- Liquid biopsy integration : Circulating tumor DNA analysis to monitor AR mutations during treatment .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Storage : -20°C in airtight containers to prevent hydrolysis of the acetate ester .
- Waste disposal : Incineration for solids; aqueous solutions neutralized with sodium bicarbonate before disposal.
- Embryotoxicity mitigation : Use of PPE (gloves, lab coats) and institutional approval for studies involving pregnant animal models, given fetal harm observed at ≥0.03× human exposure in rats .
Q. Methodological Resources
Properties
Molecular Formula |
C26H33NO2 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
[(3R,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H33NO2/c1-17(28)29-20-10-12-25(2)19(15-20)6-7-21-23-9-8-22(18-5-4-14-27-16-18)26(23,3)13-11-24(21)25/h4-6,8,14,16,20-21,23-24H,7,9-13,15H2,1-3H3/t20-,21+,23+,24+,25+,26-/m1/s1 |
InChI Key |
UVIQSJCZCSLXRZ-BRSOJCHPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.